

# Navigating Combination Therapy with LM-108: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing adverse events associated with LM-108 (Cafelkibart) combination therapy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring the safety and integrity of your research.

## **Understanding LM-108 and its Combination Therapy**

LM-108 is a novel, Fc-optimized anti-CCR8 monoclonal antibody.[1][2] Its primary mechanism of action is the selective depletion of tumor-infiltrating regulatory T cells (Tregs) while sparing peripheral Tregs.[1] This targeted approach aims to overcome immunotherapy resistance.[1][2] In recent clinical trials, LM-108 has been evaluated in combination with anti-PD-1 antibodies for the treatment of advanced solid tumors, including pancreatic and gastric cancers.[1][2][3]

## Signaling Pathway of LM-108 in Combination with Anti-PD-1 Therapy









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase 1/2 studies. - ASCO [asco.org]
- 2. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. ASCO [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Navigating Combination Therapy with LM-108: A
  Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b014790#managing-adverse-events-of-lm-4108-combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com